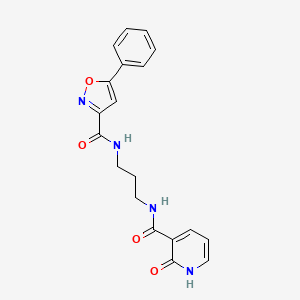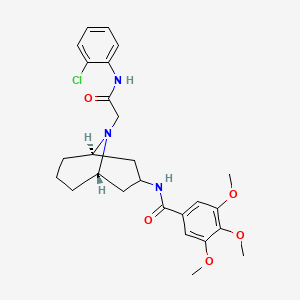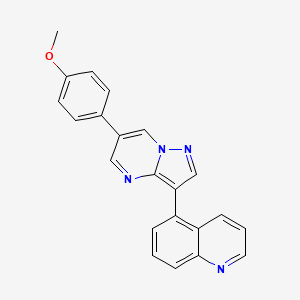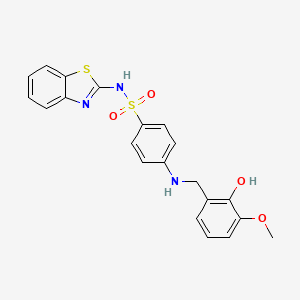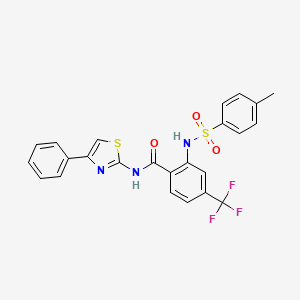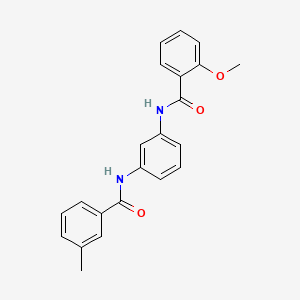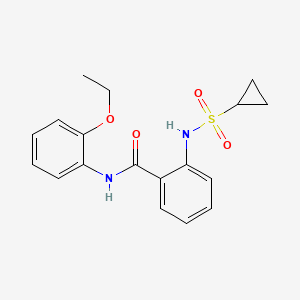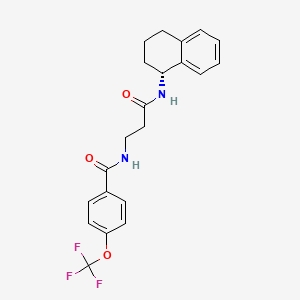
Monosulfuron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monosulfuron is a compound with the molecular formula C13H12N4O5S . It is also known by other synonyms such as 2-[(4-methylpyrimidin-2-yl)carbamoylsulfamoyl]benzoic acid .
Synthesis Analysis
A new molecularly imprinted polymer (MIP) was synthesized for the selective extraction of mono-substituted sulfonylurea herbicides, with this compound as the template and acrylamide as the functional monomer .Molecular Structure Analysis
The molecular structure of this compound includes a monosubstituted pyrimidine moiety . The molecular weight is 336.33 g/mol .Chemical Reactions Analysis
This compound was identified by m. p., IR, NMR, MS, UV and HPLC/MS analysis . The method of reverse HPLC analysis for active ingredient and main impurities in this compound were established .Physical and Chemical Properties Analysis
This compound has a molecular weight of 336.33 g/mol, a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 7, and a Rotatable Bond Count of 4 . It also has a Topological Polar Surface Area of 147 Ų .Scientific Research Applications
Adsorption and Desorption Characteristics in Soils
Monosulfuron exhibits weak to moderate adsorption capabilities in different soils, potentially leading to leaching issues. The adsorption is significantly correlated with soil properties, particularly soil organic matter and pH value. Desorption hysteresis of this compound was observed in most tested soils, indicating its potential environmental persistence (Tang, Zhang, & Chen, 2009).
Herbicidal Activity and Mode of Action
this compound is effective for weed control in wheat and millet fields. It acts as an acetolactate synthase (ALS) inhibitor, similar to other sulfonylurea herbicides. The herbicidal activity varies among different plant species and is influenced by the concentration of this compound (Fan, Ai, Qian, & Li, 2005).
Impact on Soil Microbial Function
this compound affects the growth of millet cultivars and the biochemical properties of soil. It influences soil microorganisms, with changes in the numbers of fungi and actinomycetes observed after treatment. It also affects soil enzyme activities, indicating its potential impact on soil health (Gao, 2004).
Effects on Nitrogen-Fixing Cyanobacteria
this compound impacts the growth and photosynthesis of nitrogen-fixing cyanobacteria. It exhibits an inhibitory effect on photosynthesis and stimulates heterocyst formation and nitrogenase activity. The sensitivity to this compound varies among different cyanobacteria species (Shen & Luo, 2011).
Residue Analysis in Agricultural Contexts
Studies on the residue and dissipation of this compound in soil and wheat fields indicate its degradation behavior and potential implications for agricultural use. The half-lives and degradation rates vary depending on soil pH and temperature (Fan et al., 2004).
Mechanism of Action
Target of Action
Monosulfuron primarily targets the enzyme Acetolactate Synthase (ALS) in nitrogen-fixing cyanobacteria . ALS plays a crucial role in the biosynthesis of branched-chain amino acids, which are essential for protein synthesis and growth in these organisms .
Mode of Action
This compound acts as an inhibitor of ALS . When applied, it substantially inhibits the in vitro ALS activity, leading to a decrease in the production of branched-chain amino acids . This inhibition interferes with protein metabolism, affecting the growth and development of the cyanobacteria .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the biosynthesis of branched-chain amino acids . By inhibiting ALS, this compound disrupts this pathway, leading to a reduction in the production of these amino acids . This disruption affects protein synthesis, which is critical for the growth and development of the cyanobacteria .
Pharmacokinetics
It is known that this compound is readily degraded and less accumulated in certain species of cyanobacteria
Result of Action
The inhibition of ALS by this compound leads to a decrease in the production of branched-chain amino acids, which in turn affects protein synthesis . This can result in the inhibition of growth in nitrogen-fixing cyanobacteria at higher concentrations of this compound . At lower concentrations, this compound can stimulate the growth of these organisms .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the concentration of this compound can affect its efficacy. At lower concentrations, it can stimulate the growth of nitrogen-fixing cyanobacteria, while at higher concentrations, it can inhibit their growth . The stability of this compound in the environment and its degradation rate can also influence its action
Biochemical Analysis
Biochemical Properties
Monosulfuron has been observed to have a stimulative effect on heterocyst formation and nitrogenase activity, but it inhibits photosynthesis. This is evidenced by a lower net photosynthetic rate, fewer photosynthetic pigments, and a smaller Fv/Fm ratio at increasingly higher this compound concentrations .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting photosynthesis and nitrogenase activity. The compound also affects the formation of heterocysts, specialized cells for nitrogen fixation .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with enzymes such as acetolactate synthase (ALS). It acts as an ALS inhibitor, affecting the enzyme’s activity and thus influencing the metabolic processes within the cell .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that the compound is more readily degraded and less accumulated in certain species of algae compared to others .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the inhibition of acetolactate synthase (ALS). This enzyme plays a crucial role in the synthesis of branched-chain amino acids .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Monosulfuron involves the reaction of 2-chloro-4-methoxy-6-methylpyrimidine with sodium sulfonate in the presence of a base to form the desired product.", "Starting Materials": [ "2-chloro-4-methoxy-6-methylpyrimidine", "Sodium sulfonate", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-chloro-4-methoxy-6-methylpyrimidine in a suitable solvent (e.g. DMF, DMSO)", "Step 2: Add sodium sulfonate and base to the reaction mixture", "Step 3: Heat the reaction mixture to a suitable temperature (e.g. 100-120°C) and stir for a suitable time (e.g. 12-24 hours)", "Step 4: Cool the reaction mixture and filter the solid product", "Step 5: Wash the product with a suitable solvent (e.g. water, ethanol) and dry under vacuum", "Step 6: Purify the product by recrystallization or chromatography if necessary" ] } | |
CAS No. |
155860-63-2 |
Molecular Formula |
C12H11N5O5S |
Molecular Weight |
337.31 g/mol |
IUPAC Name |
1-(4-methylpyrimidin-2-yl)-3-(2-nitrophenyl)sulfonylurea |
InChI |
InChI=1S/C12H11N5O5S/c1-8-6-7-13-11(14-8)15-12(18)16-23(21,22)10-5-3-2-4-9(10)17(19)20/h2-7H,1H3,(H2,13,14,15,16,18) |
InChI Key |
DPIRXVCCFDCYGI-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC=C1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)O |
Canonical SMILES |
CC1=NC(=NC=C1)NC(=O)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Monosulfuron |
Origin of Product |
United States |
Q1: What is the primary target of Monosulfuron in plants?
A1: this compound specifically targets acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids like valine, leucine, and isoleucine. [, , , ]
Q2: How does this compound’s inhibition of ALS affect plant growth?
A2: By inhibiting ALS, this compound disrupts the production of essential amino acids, leading to the cessation of cell division and ultimately plant death. [, , ]
Q3: Does this compound affect all plant species equally?
A3: No, this compound exhibits selectivity in its action. Certain crops like wheat and millet demonstrate tolerance, while others like maize exhibit varying degrees of sensitivity. This difference is attributed to variations in ALS enzyme sensitivity and potential detoxification mechanisms in tolerant species. [, , , ]
Q4: What is the molecular formula and weight of this compound?
A4: this compound is represented by the molecular formula C12H13N5O5S and has a molecular weight of 339.34 g/mol. [, ]
Q5: What spectroscopic techniques are commonly employed to characterize this compound?
A5: Researchers utilize a combination of spectroscopic methods like IR, NMR, MS, and UV to confirm the identity and purity of this compound. [, , ]
Q6: Is this compound stable in various solvents?
A6: this compound exhibits variable stability depending on the solvent. It demonstrates stability in acetone and tetrahydrofuran but degrades rapidly in methanol and N,N-dimethylformamide. []
Q7: How do temperature and light impact this compound degradation?
A7: Temperature exerts a more significant influence on this compound degradation than light exposure, particularly in solvents like methanol. []
Q8: What factors affect the persistence of this compound in soil?
A8: Soil pH plays a key role in this compound degradation. Degradation is faster in acidic and strongly alkaline soils compared to neutral or weakly alkaline soils. Soil organic content also significantly influences its adsorption and persistence. [, ]
Q9: How has molecular modeling contributed to understanding this compound's mode of action?
A9: Molecular dynamics simulations revealed that this compound's conformational changes, particularly the shift to its active conformation, primarily occur in aqueous environments, like within a plant. This highlights the importance of water in facilitating its interaction with the ALS enzyme. []
Q10: Have there been studies using computational approaches to predict this compound's activity?
A10: Yes, researchers have employed techniques like simulated annealing and semi-empirical quantum calculations to study this compound’s interactions with different functional monomers. These studies shed light on the recognition mechanisms and selectivity of molecularly imprinted polymers designed for this compound extraction. []
Q11: What strategies have been explored to enhance the formulation and stability of this compound?
A12: Synthesis of sodium this compound-ester, achieved by reacting this compound-ester with sodium hydroxide, aims to improve its environmental properties without compromising herbicidal activity. This modification alters its solubility and potentially its behavior in the environment. [, ]
Q12: What analytical techniques are employed for the detection and quantification of this compound?
A13: High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used method for this compound analysis in various matrices like soil and wheat. [, , ]
Q13: Are there advanced techniques available for more detailed analysis of this compound?
A14: Yes, techniques like HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) offer enhanced sensitivity and selectivity for the detection and quantification of this compound and its metabolites. [, ]
Q14: What are the potential environmental impacts of this compound?
A15: While generally considered safe for target crops, this compound can impact non-target organisms like cyanobacteria and protozoa, affecting their growth and photosynthesis. Its effects vary depending on the species and concentration. [, , , ]
Q15: How long does this compound persist in soil, and does it pose a risk to succeeding crops?
A16: this compound's half-life in soil can vary, but studies indicate that after 12 months of application in millet fields, succeeding crops like potatoes, beans, sunflowers, sorghum, and corn can be safely planted. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



